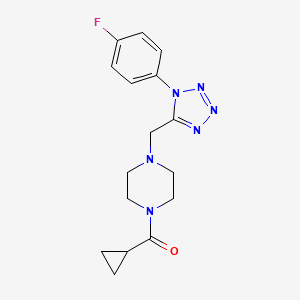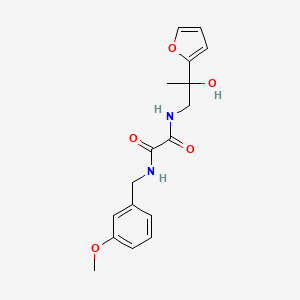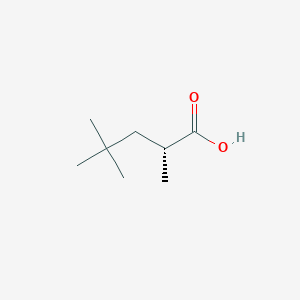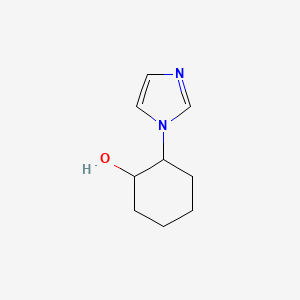
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(3-methoxyphenyl)urea is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(3-methoxyphenyl)urea typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-2-methylbutanoic acid and 3-methoxyaniline.
Formation of Intermediate Compounds: The starting materials undergo a series of reactions, including esterification, reduction, and substitution, to form intermediate compounds.
Final Coupling Reaction: The intermediate compounds are then coupled under specific conditions, such as the presence of a coupling agent like carbodiimide, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification Processes: Employing purification processes like crystallization, distillation, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(3-methoxyphenyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or a tool for studying biological pathways.
Medicine: Research may explore its potential as a therapeutic agent or a drug candidate.
Industry: It could be utilized in the development of new materials or as an intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, affecting their activity.
Pathways Involved: It could influence various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(3-chlorophenyl)urea: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(3-nitrophenyl)urea: Contains a nitrophenyl group instead of a methoxyphenyl group.
Uniqueness
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(3-methoxyphenyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-14(18,7-8-20-3)10-15-13(17)16-11-5-4-6-12(9-11)19-2/h4-6,9,18H,7-8,10H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESKJJRYEJDBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NC1=CC(=CC=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,4-dimethoxybenzamide](/img/structure/B2623176.png)
![Ethyl 4-({4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2623177.png)


![(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-en-1-one](/img/structure/B2623181.png)



![10-[(E)-2-[(4-iodophenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2623192.png)
![Methyl 4-[(2,3-diethyl-6-quinoxalinyl)oxy]benzenecarboxylate](/img/structure/B2623193.png)
